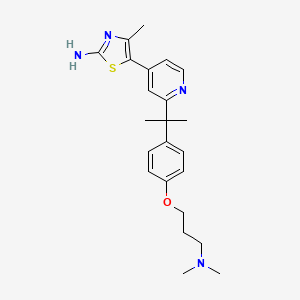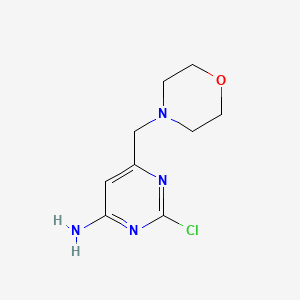![molecular formula C25H24N6O3S2 B1409497 (R)-N-(1-(3-(8-metil-5-(metilamino)-8H-imidazo[4,5-d]tiazolo[5,4-b]piridin-2-il)fenil)etil)-2-(metilsulfonil)benzamida CAS No. 1779493-12-7](/img/structure/B1409497.png)
(R)-N-(1-(3-(8-metil-5-(metilamino)-8H-imidazo[4,5-d]tiazolo[5,4-b]piridin-2-il)fenil)etil)-2-(metilsulfonil)benzamida
Descripción general
Descripción
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H24N6O3S2 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis completo de las aplicaciones de investigación científica de Tyk2-IN-3, centrándose en aplicaciones únicas:
Vigilancia inmunitaria tumoral
Tyk2-IN-3 juega un papel en la vigilancia inmunitaria tumoral al participar en las vías de señalización de citocinas que son cruciales para las respuestas inmunitarias contra las células cancerosas. Se ha demostrado que tiene funciones de andamiaje en el tráfico de receptores de citocinas endocíticas, la interacción cruzada de la señalización de PI3K y la respiración mitocondrial basal .
Enfermedades inflamatorias inmunomediadas
Este compuesto está involucrado en la señalización de múltiples citocinas reguladoras y efectoras en enfermedades como la psoriasis. Las mutaciones disfuncionales en Tyk2 son protectoras para la psoriasis, lo que convierte a Tyk2 en un objetivo atractivo para el desarrollo de fármacos .
Terapia contra el cáncer
Tyk2-IN-3 se ha destacado por su posible uso en estrategias terapéuticas innovadoras dirigidas a los tumores malignos de la vaina nerviosa periférica (MPNST) y otros tipos de cáncer donde TYK2 está sobreexpresado o mutado .
Trastornos autoinmunitarios
El papel del inhibidor se extiende al tratamiento de trastornos autoinmunitarios debido a su impacto significativo en la señalización de citocinas y la regulación inmunitaria .
Metástasis del cáncer
En el contexto de las metástasis del cáncer, la activación de TYK2 puede conducir a una disminución de la muerte celular y a un aumento del crecimiento e invasión celular, lo que sugiere que los inhibidores como Tyk2-IN-3 podrían ser beneficiosos para controlar la progresión de la enfermedad .
Tumores sólidos
Los inhibidores de la tirosina quinasa, incluido Tyk2-IN-3, se han explorado por su eficacia en el tratamiento de tumores sólidos como el cáncer de pulmón de células no pequeñas (NSCLC) metastásico, y algunos han recibido la designación de terapia innovadora por la FDA .
Mecanismo De Acción
Mode of Action
Tyk2-IN-3 interacts with its target, TYK2, through an allosteric mechanism . Unlike other Janus kinase inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, Tyk2-IN-3 binds to the regulatory domain of TYK2 with high selectivity . This unique binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes .
Pharmacokinetics
The pharmacokinetics of Tyk2-IN-3 have been studied in healthy subjects . Tyk2-IN-3 was found to be rapidly absorbed after single and multiple-dose administration, with a median time to maximal plasma concentration of 1.5–2.3 hours . Systemic exposure after single or multiple doses increased approximately twofold with a twofold dose increase . Modest accumulation of Tyk2-IN-3 was observed after multiple-dose administration .
Result of Action
The molecular and cellular effects of Tyk2-IN-3’s action involve disrupting dysregulated immune response by inhibiting IL-12, IL-23, and IFN-gamma inflammatory signaling . In clinical trials, Tyk2-IN-3 has shown efficacy in treating conditions like psoriasis and psoriatic arthritis, with patients showing significant improvements in their symptoms .
Action Environment
The action, efficacy, and stability of Tyk2-IN-3 can be influenced by various environmental factors. For instance, genetic factors can play a role, as certain naturally occurring TYK2 variants are known to protect against multiple autoimmune diseases . .
Propiedades
IUPAC Name |
N-[(1R)-1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S2/c1-14(28-23(32)17-10-5-6-11-18(17)36(4,33)34)15-8-7-9-16(12-15)24-29-20-21-19(27-13-31(21)3)22(26-2)30-25(20)35-24/h5-14H,1-4H3,(H,26,30)(H,28,32)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNUFQCQFVAPF-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Tyk2-STAT signaling pathway, and what is its role in the body?
A1: The Tyk2-STAT signaling pathway is a crucial signaling cascade involved in regulating immune responses, cell growth, and differentiation. It is activated by various cytokines, including interferons, interleukins, and growth factors. Here's how it works:
Q2: How is the Tyk2-STAT pathway implicated in inflammatory diseases?
A2: Dysregulation of the Tyk2-STAT pathway, leading to its overactivation, is implicated in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. [, ] This overactivation leads to the increased production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to chronic inflammation and tissue damage.
Q3: Can you provide examples of how the Tyk2-STAT pathway is targeted for therapeutic intervention based on the provided research?
A3: The research highlights the potential of targeting the Tyk2-STAT pathway to treat inflammatory diseases. Here are some examples:
- JAK Inhibitors: JAK inhibitors like Tofacitinib, Baricitinib, and Filgotinib are already approved or in development for treating rheumatoid arthritis and other inflammatory conditions. These drugs work by blocking the activity of JAK kinases, including JAK1, JAK2, and JAK3, which are upstream regulators of the STAT pathway. []
- Targeting Specific Cytokines: Since specific cytokines activate the Tyk2-STAT pathway, targeting these cytokines directly is another approach. For instance, blocking IL-8, as explored in one of the studies, could help reduce airway inflammation in asthma. []
- Natural Compounds: Some studies suggest that naturally occurring compounds like kaempferol can modulate the Tyk2-STAT pathway, offering potential therapeutic benefits in conditions like asthma. Kaempferol was found to inhibit LPS- or IL-8-induced Tyk2 activation and subsequent STAT1/3 activation, highlighting its potential as an anti-inflammatory agent. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)
![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)
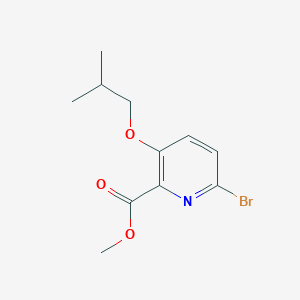
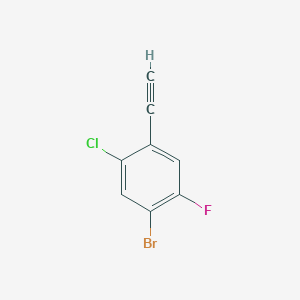
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)
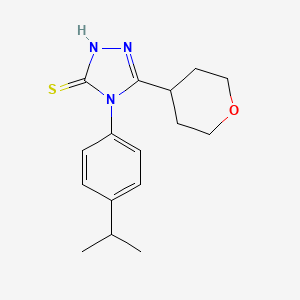
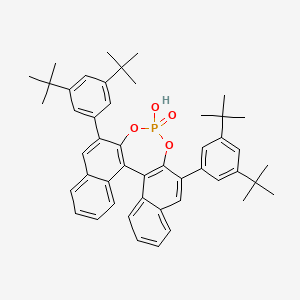
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)
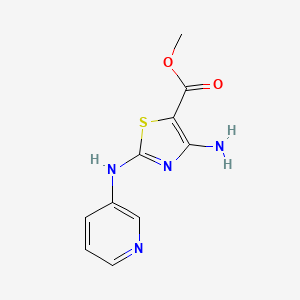
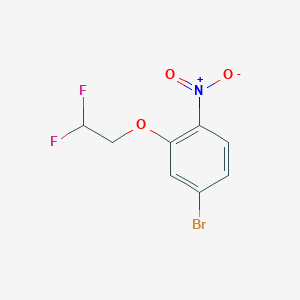
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)
![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
